
N-(3,4-dichlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea, commonly known as Diuron, is a herbicide that belongs to the class of substituted ureas. It was first introduced in the 1950s and has been widely used in agriculture to control weeds in crops such as cotton, sugarcane, and citrus. Diuron is a white crystalline solid that is insoluble in water and has a melting point of 158-160°C. In
Mechanism of Action
The mechanism of action of Diuron involves the inhibition of photosynthesis in plants. Diuron binds to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This leads to the disruption of electron transfer, which results in the formation of reactive oxygen species and ultimately leads to the death of the plant.
Biochemical and Physiological Effects
Diuron has been shown to have several biochemical and physiological effects on plants. It inhibits the growth and development of shoots and roots, reduces chlorophyll content, and decreases the production of carbohydrates. Diuron also affects the activity of several enzymes involved in photosynthesis and respiration, including ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco) and succinate dehydrogenase.
Advantages and Limitations for Lab Experiments
Diuron is widely used in laboratory experiments to study the effects of herbicides on plants. Its advantages include its high purity, low cost, and effectiveness in controlling a wide range of weeds. However, Diuron has some limitations, including its insolubility in water, which can make it difficult to prepare solutions for experiments, and its potential toxicity to non-target organisms.
Future Directions
There are several future directions for research on Diuron. One area of research is the development of new formulations of Diuron that are more soluble in water and have a lower potential for toxicity to non-target organisms. Another area of research is the study of the long-term effects of Diuron on soil health and microbial communities. Additionally, research is needed to better understand the mechanisms of resistance to Diuron in weeds and to develop strategies for managing resistant weeds. Finally, there is a need for research on the environmental fate and transport of Diuron, including its persistence in soil and water systems.
Synthesis Methods
Diuron can be synthesized by the reaction of 3,4-dichloroaniline and 2-methoxy-5-methylphenyl isocyanate in the presence of a catalyst such as triethylamine. The reaction yields Diuron as a white crystalline solid with a purity of over 99%.
Scientific Research Applications
Diuron has been extensively researched for its herbicidal properties. It has been shown to be effective in controlling a wide range of weeds, including annual and perennial grasses and broadleaf weeds. Diuron works by inhibiting photosynthesis in plants, which leads to a decrease in the production of ATP and ultimately results in the death of the plant.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-9-3-6-14(21-2)13(7-9)19-15(20)18-10-4-5-11(16)12(17)8-10/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVWUPNAGJQVBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(2-methoxy-5-methylphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5885914.png)
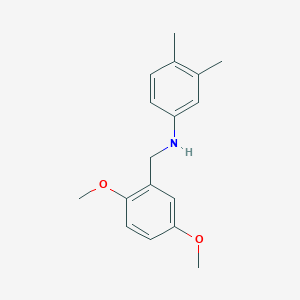
![6-methyl-1-{2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoethyl}-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5885937.png)
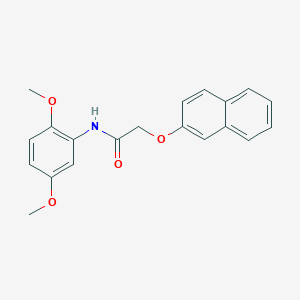
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5885943.png)
![N-(4-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5885948.png)
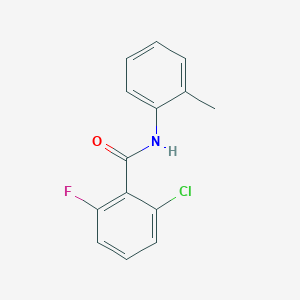
![N-[4-(benzyloxy)benzyl]-4-fluoroaniline](/img/structure/B5885960.png)

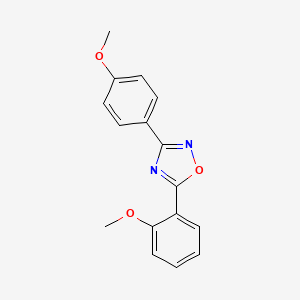
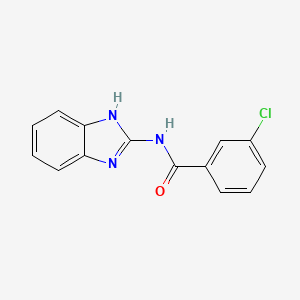
![2-{[(2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B5886002.png)

![3-methyl-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide](/img/structure/B5886013.png)